molecular formula C20H18N4O4 B287635 N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide

N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide

Cat. No. B287635
M. Wt: 378.4 g/mol
InChI Key: RRQABKLRUAEWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide, also known as compound X, is a novel chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide X involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. Compound X binds to the ATP-binding site of PI3K, preventing its activation and downstream signaling. This leads to the inhibition of Akt and mTOR, resulting in decreased cell growth and increased apoptosis.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, it has also been shown to have anti-inflammatory and antioxidant properties. It has been suggested that N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide X may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide X in lab experiments is its specificity for the PI3K/Akt/mTOR pathway, which allows for targeted inhibition of cancer cells. However, one limitation is its low solubility in aqueous solutions, which may affect its efficacy in certain experimental conditions.

Future Directions

There are several future directions for the research and development of N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide X. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential applications in the treatment of other diseases beyond cancer. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide X involves the reaction of 2,3-dihydro-1,4-benzodioxine-3-carbohydrazide with 4-methylphenoxyacetic acid and 2-chloro-6-(pyrimidin-4-yl)pyridine. The reaction takes place in the presence of a catalyst and under specific temperature and pressure conditions. The resulting N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide is then purified through a series of chromatography and recrystallization steps.

Scientific Research Applications

Compound X has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide X has cytotoxic effects on cancer cells, inhibiting their growth and inducing apoptosis. It has also shown promising results in animal models of cancer, reducing tumor growth and increasing survival rates.

properties

Product Name

N'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

N//'-[6-(4-methylphenoxy)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide

InChI

InChI=1S/C20H18N4O4/c1-13-6-8-14(9-7-13)27-19-10-18(21-12-22-19)23-24-20(25)17-11-26-15-4-2-3-5-16(15)28-17/h2-10,12,17H,11H2,1H3,(H,24,25)(H,21,22,23)

InChI Key

RRQABKLRUAEWOY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=NC=NC(=C2)NNC(=O)C3COC4=CC=CC=C4O3

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=NC(=C2)NNC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.